molecular formula C8H18INO2 B095056 (+)-cis-Dioxolane iodide CAS No. 16709-43-6

(+)-cis-Dioxolane iodide

Cat. No.: B095056
CAS No.: 16709-43-6
M. Wt: 287.14 g/mol
InChI Key: XFHBFOSBGWDTRO-KZYPOYLOSA-M
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Description

(+)-cis-Dioxolane iodide is an organic compound that features a dioxolane ring structure with an iodide substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-cis-Dioxolane iodide typically involves the reaction of a dioxolane derivative with an iodinating agent. One common method is the reaction of cis-dioxolane with iodine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 0-25°C to ensure optimal yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and yield while minimizing waste and environmental impact. The use of automated systems and advanced monitoring techniques ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(+)-cis-Dioxolane iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dioxolane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the iodide group to other substituents, such as hydrogen or alkyl groups.

    Substitution: The iodide group can be substituted with other nucleophiles, leading to a wide range of dioxolane derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxolane ketones or aldehydes, while substitution reactions can produce a variety of dioxolane derivatives with different functional groups.

Scientific Research Applications

(+)-cis-Dioxolane iodide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (+)-cis-Dioxolane iodide involves its interaction with various molecular targets. The iodide group can participate in nucleophilic substitution reactions, while the dioxolane ring can undergo ring-opening or ring-closing reactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to specific effects.

Comparison with Similar Compounds

(+)-cis-Dioxolane iodide can be compared with other dioxolane derivatives and iodinated compounds. Similar compounds include:

    Dioxolane: A parent compound without the iodide substituent.

    Iodoethane: An iodinated compound with a simpler structure.

    Dioxolane ketones: Oxidized derivatives of dioxolane.

Properties

IUPAC Name

trimethyl-[[(2S,4R)-2-methyl-1,3-dioxolan-4-yl]methyl]azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18NO2.HI/c1-7-10-6-8(11-7)5-9(2,3)4;/h7-8H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHBFOSBGWDTRO-KZYPOYLOSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OCC(O1)C[N+](C)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1OC[C@H](O1)C[N+](C)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349682
Record name (+)-cis-Dioxolane iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21795-59-5, 16709-43-6
Record name (Methyl(trimethylammonio)methyl)-1,3-dioxolane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021795595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-cis-Dioxolane iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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